molecular formula C27H26ClN3OS B2524668 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189732-22-6

4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2524668
CAS RN: 1189732-22-6
M. Wt: 476.04
InChI Key: OZLRFWFDRLDKEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-c]pyridine core, which is a heterocyclic compound . It also contains benzyl groups and a benzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, reactions at the benzylic position are common in organic chemistry .

Scientific Research Applications

Central Nervous System (CNS) Acting Drugs

Compounds with heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) are extensively studied for their CNS activities. These activities range from antidepressant, euphoric, to convulsant effects, depending on their functional chemical groups. The study by Saganuwan (2017) highlighted the potential of functional chemical groups in heterocycles for CNS drug synthesis, pointing towards the relevance of compounds similar to the queried chemical for CNS drug development (Saganuwan, 2017).

Synthesis Pathways and Modifications

The synthesis and modification of heterocyclic compounds, including those with thiazolo[5,4-c]pyridin rings, are crucial for developing more potent CNS drugs. Literature searches reveal common pathways for the synthesis of benzimidazoles, imidazothiazoles, and imidazoles, suggesting potential methods for synthesizing and modifying compounds similar to the one for enhanced CNS activity. This is particularly relevant for addressing the growing incidence of CNS diseases (Saganuwan, 2020).

Biological Activity

Heterocyclic compounds bearing structural similarities to the queried compound are extensively researched for their biological significance, including antibacterial, anticancer, and CNS activities. Triazine scaffolds, for example, demonstrate a wide range of biological activities and provide a basis for the development of future drugs. This underscores the potential biological applications of the chemical compound and its relevance in scientific research (Verma, Sinha, & Bansal, 2019).

Mechanism of Action

Target of Action

The primary target of 4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for the color of skin, hair, and eyes.

Mode of Action

The compound inhibits the activity of tyrosinase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.

properties

IUPAC Name

4-benzyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS.ClH/c31-26(23-13-11-21(12-14-23)17-20-7-3-1-4-8-20)29-27-28-24-15-16-30(19-25(24)32-27)18-22-9-5-2-6-10-22;/h1-14H,15-19H2,(H,28,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRFWFDRLDKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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